Non-Competitive Inhibition Mechanism Differentiates PTP1B-IN-18K from Active-Site Competitive Inhibitors
PTP1B-IN-18K is characterized as a non-competitive PTP1B inhibitor, which distinguishes it from many clinically investigated competitive inhibitors like compound 22 (IC50 = 0.487 μM, competitive) [1]. In enzymatic assays, non-competitive inhibition is not surmountable by increasing substrate concentration, potentially offering sustained target engagement under high substrate flux conditions.
| Evidence Dimension | Inhibition mechanism |
|---|---|
| Target Compound Data | Non-competitive |
| Comparator Or Baseline | Compound 22: Competitive |
| Quantified Difference | Mechanistic difference |
| Conditions | Biochemical enzymatic assay (vendor characterization vs. published study) |
Why This Matters
Non-competitive inhibitors may maintain efficacy in cellular environments with variable substrate levels, a factor to consider when selecting PTP1B inhibitors for in vivo or ex vivo studies.
- [1] Design, synthesis and biological evaluation of uncharged catechol derivatives as selective inhibitors of PTP1B. Eur J Med Chem. 2017. View Source
